molecular formula C22H22ClFN4O3 B2420349 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775525-66-0

5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2420349
CAS RN: 1775525-66-0
M. Wt: 444.89
InChI Key: RAUMZHWNFRSVIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also has a triazole ring, which is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and triazole rings would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. The presence of the benzoyl and methoxybenzyl groups could potentially make the molecule susceptible to reactions involving these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine and triazole rings could potentially affect the compound’s solubility and stability .

Scientific Research Applications

Molecular Stabilities and Conformational Analyses

A study by Karayel (2021) focuses on the molecular stabilities and conformational analyses of 1,2,4-triazole derivatives, including compounds structurally similar to 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The research investigates the anti-cancer properties of these compounds using density functional theory and molecular docking, suggesting potential applications in cancer treatment (Karayel, 2021).

Antimicrobial and Antitubercular Activities

Another area of application is in antimicrobial and antitubercular agents. For instance, Rishikesan et al. (2021) synthesized analogues based on 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core and evaluated their potential as antimicrobial and antitubercular agents (Rishikesan et al., 2021).

Synthesis and Anticancer Evaluation

Furthermore, Bekircan et al. (2008) conducted a study on the synthesis and anticancer evaluation of some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, exploring the potential of these compounds in cancer treatment (Bekircan et al., 2008).

Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives

Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity, indicating the usefulness of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. If it’s a new compound, it would need to undergo extensive testing to determine its safety profile .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

3-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-31-17-5-2-14(3-6-17)13-28-20(25-26-22(28)30)15-8-10-27(11-9-15)21(29)18-12-16(23)4-7-19(18)24/h2-7,12,15H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUMZHWNFRSVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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